molecular formula C18H14N2O3S B11467568 6-(3,4-Dimethoxyphenyl)-2-oxo-4-(thiophen-3-yl)-1,2-dihydropyridine-3-carbonitrile

6-(3,4-Dimethoxyphenyl)-2-oxo-4-(thiophen-3-yl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11467568
M. Wt: 338.4 g/mol
InChI Key: HRCQOTHCEQPVQO-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2-oxo-4-(thiophen-3-yl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, a thiophene ring, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)-2-oxo-4-(thiophen-3-yl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a suitable halogenated precursor.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the aromatic ring undergoes electrophilic substitution with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-2-oxo-4-(thiophen-3-yl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitrile group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the dihydropyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-2-oxo-4-(thiophen-3-yl)-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-2-oxo-4-(thiophen-3-yl)-1,2-dihydropyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dimethoxyphenyl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a different position of the thiophene ring.

    6-(3,4-Dimethoxyphenyl)-2-oxo-4-(furan-3-yl)-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a furan ring instead of a thiophene ring.

    6-(3,4-Dimethoxyphenyl)-2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 6-(3,4-Dimethoxyphenyl)-2-oxo-4-(thiophen-3-yl)-1,2-dihydropyridine-3-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the dimethoxyphenyl and thiophene groups, along with the dihydropyridine core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-oxo-4-thiophen-3-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C18H14N2O3S/c1-22-16-4-3-11(7-17(16)23-2)15-8-13(12-5-6-24-10-12)14(9-19)18(21)20-15/h3-8,10H,1-2H3,(H,20,21)

InChI Key

HRCQOTHCEQPVQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CSC=C3)OC

Origin of Product

United States

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